molecular formula C14H17F2NO4 B599971 (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid CAS No. 167993-24-0

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B599971
CAS No.: 167993-24-0
M. Wt: 301.29
InChI Key: JNELGIOSRKVOJY-LLVKDONJSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Mechanism of Action

Target of Action

The primary target of BOC-2,4-DIFLUORO-D-PHENYLALANINE is Kynurenine–oxoglutarate transaminase 1 (KAT1) . KAT1 is an enzyme involved in the kynurenine pathway, which plays a critical role in tryptophan metabolism. By interacting with KAT1, BOC-2,4-DIFLUORO-D-PHENYLALANINE modulates the conversion of kynurenine to kynurenic acid, affecting neurotransmitter balance and immune responses .

Mode of Action

BOC-2,4-DIFLUORO-D-PHENYLALANINE inhibits KAT1 enzymatic activity. By binding to the active site of KAT1, it disrupts the conversion of kynurenine to kynurenic acid. This alteration in the kynurenine pathway impacts downstream metabolites, including quinolinic acid and kynurenic acid. The resulting changes influence neurotransmission, inflammation, and immune regulation .

Biochemical Pathways

The kynurenine pathway is intricately linked to immune responses, neuroprotection, and neurotransmitter balance. BOC-2,4-DIFLUORO-D-PHENYLALANINE’s inhibition of KAT1 affects the balance between neurotoxic quinolinic acid and neuroprotective kynurenic acid. Dysregulation of this pathway can impact conditions such as neurodegenerative diseases, depression, and autoimmune disorders .

Pharmacokinetics

These pharmacokinetic properties influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of BOC-2,4-DIFLUORO-D-PHENYLALANINE include altered neurotransmitter balance, immune modulation, and potential neuroprotection. By inhibiting KAT1, it impacts the delicate equilibrium of kynurenine metabolites, affecting neuronal health and immune responses .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence BOC-2,4-DIFLUORO-D-PHENYLALANINE’s stability and efficacy. Proper storage conditions and consideration of drug interactions are essential for maintaining its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the propanoic acid backbone: The protected amine is then coupled with a suitable precursor to form the propanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, typically using a halogenated precursor and a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a building block for the development of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(2,4-difluorophenyl)propanoic acid: Lacks the Boc protecting group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the difluorophenyl group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid: Enantiomer of the compound.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorophenyl group, which confer specific chemical properties and reactivity. The ®-configuration also imparts chirality, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2R)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELGIOSRKVOJY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680156
Record name N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167993-24-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2,4-difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167993-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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